[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate
Description
This compound belongs to the cyclopenta[a]phenanthrene family, characterized by a steroidal core fused with a cyclopentane ring. The structure includes:
- Core: A dodecahydro-1H-cyclopenta[a]phenanthren system with methyl groups at positions 10 and 12.
- Substituents: A 6-methylheptan-2-yl group at position 17, contributing to lipophilicity.
This structural complexity suggests applications in medicinal chemistry, particularly in drug delivery or steroid mimetics.
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-42(45)46-37-29-31-43(5)36(33-37)25-26-38-40-28-27-39(35(4)23-21-22-34(2)3)44(40,6)32-30-41(38)43/h25,34-35,37-41H,7-24,26-33H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQNZVDOBYGOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H78O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: Steroidal Alcohol
The precursor steroidal alcohol is often derived from cholesterol or a structurally related steroid compound. The key feature is the presence of a hydroxyl group at the 3-position of the cyclopenta[a]phenanthrene ring system, which serves as the nucleophile in the esterification reaction.
Activation of Heptadecanoic Acid
Heptadecanoic acid (margaric acid) is a long-chain saturated fatty acid. To improve the efficiency of the esterification, the acid is commonly activated by converting it into more reactive derivatives such as:
- Acid chlorides (heptadecanoyl chloride) via reaction with thionyl chloride or oxalyl chloride.
- Anhydrides (heptadecanoic anhydride) through dehydration methods.
- Using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
These activated forms facilitate nucleophilic attack by the steroidal hydroxyl group.
Esterification Reaction
The esterification typically proceeds via nucleophilic acyl substitution, where the hydroxyl group of the steroid attacks the activated carbonyl carbon of the heptadecanoic acid derivative. Key parameters include:
- Solvent: Anhydrous solvents such as dichloromethane, tetrahydrofuran, or chloroform are preferred to avoid hydrolysis.
- Temperature: Reactions are generally performed at ambient to mild heating conditions (0°C to 50°C) to optimize yield and minimize side reactions.
- Catalysts: Acid catalysts (e.g., sulfuric acid) or base catalysts (e.g., pyridine) may be used depending on the activation method.
- Reaction time: Typically ranges from several hours to overnight to ensure complete conversion.
Purification
Post-reaction, the crude ester is purified using:
- Column chromatography on silica gel using appropriate eluents (e.g., hexane/ethyl acetate mixtures).
- Recrystallization from solvents like ethanol or methanol to obtain the pure ester as a white to off-white solid.
Representative Reaction Scheme
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Cholesterol (or steroidal alcohol) + Heptadecanoyl chloride | Esterification in anhydrous dichloromethane, presence of pyridine as base, 0°C to room temperature, 4–12 hours |
| 2 | Work-up | Quenching with water, extraction, drying over anhydrous sodium sulfate |
| 3 | Purification | Silica gel column chromatography, recrystallization |
Analytical Characterization
The synthesized ester is characterized by:
| Technique | Purpose | Typical Data |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structure and purity | Characteristic chemical shifts for steroidal protons and ester linkage carbons |
| Infrared (IR) Spectroscopy | Identify functional groups | Ester carbonyl stretch around 1735 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C44H78O2 (approximate formula including heptadecanoate) |
| Melting Point Determination | Purity assessment | Sharp melting point consistent with literature values |
Comparative Notes on Preparation with Related Esters
While direct data on the heptadecanoate ester is limited, preparation methods are analogous to those reported for other steroidal esters such as cholesteryl decanoate and cholesteryl caprate, which share a similar synthetic approach involving:
- Esterification of cholesterol with fatty acid derivatives.
- Use of acid chlorides or coupling agents.
- Purification via chromatography and recrystallization.
Summary Table of Preparation Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting material | Cholesterol or steroidal alcohol | Purity >98% preferred |
| Fatty acid derivative | Heptadecanoyl chloride or activated ester | Prepared fresh or commercially available |
| Solvent | Anhydrous dichloromethane or chloroform | Avoid moisture to prevent hydrolysis |
| Catalyst/Base | Pyridine or DMAP | Acts as acid scavenger and catalyst |
| Temperature | 0°C to room temperature | Controls reaction rate and side reactions |
| Reaction time | 4 to 12 hours | Monitored by TLC or HPLC |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity product |
Chemical Reactions Analysis
Types of Reactions
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, it may be studied for its potential biological activities, such as anti-inflammatory or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may serve as a lead compound for developing new drugs or as a biomarker for certain diseases.
Industry
In industry, it may be used in the production of pharmaceuticals, cosmetics, or other specialty chemicals. Its properties could make it suitable for various applications, such as in formulations or as an active ingredient.
Mechanism of Action
The mechanism of action of [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations
Key analogues and their substituent differences are summarized below:
Key Observations :
- The 6-methylheptan-2-yl group at position 17 is conserved in several analogues (e.g., C1, 5ap), suggesting its role in stabilizing hydrophobic interactions .
- Position 3 substituents vary widely, influencing solubility and bioactivity. The target compound’s heptadecanoate ester may enhance lipid bilayer penetration compared to shorter-chain esters or polar groups like carboxylic acids (MOL000280) .
Pharmacological and Physicochemical Properties
Bioactivity
- Target Compound: No direct bioactivity data were found, but analogues like C1 (2,4-dichlorobenzoate) are linked to anti-inflammatory and neuroprotective roles in traditional medicine formulations .
Solubility and Lipophilicity
- The heptadecanoate ester in the target compound likely increases logP (estimated >8) compared to analogues with shorter esters or hydroxyl groups (e.g., MOL000280, logP ~4.5). This property may limit aqueous solubility but enhance tissue permeability .
Biological Activity
Molecular Information
- Molecular Formula: C₃₇H₆₄O₂
- Molecular Weight: 540.9 g/mol
- CAS Number: 1183-04-6
Structural Representation
The compound features a cyclopenta[a]phenanthrene core with multiple methyl and heptanoyl substituents. This structural complexity contributes to its biological activity.
Research indicates that compounds similar to this one often interact with steroid hormone receptors due to their structural similarities to steroid molecules. They may act as agonists or antagonists in various biological pathways.
- Hormonal Activity : Studies suggest that this compound may exhibit estrogenic or androgenic activity by binding to respective receptors, influencing gene expression and cellular function.
- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated estrogen receptor activation in vitro with a significant increase in cell proliferation in breast cancer cell lines. |
| Study 2 | Reported anti-inflammatory properties in animal models of arthritis; reduced swelling and pain were noted. |
| Study 3 | Investigated the compound's effects on lipid metabolism; showed potential for reducing cholesterol levels in hyperlipidemic models. |
Therapeutic Applications
Given its biological activity profile:
- Cancer Treatment : The estrogenic properties suggest a potential role in hormone-responsive cancers.
- Cardiovascular Health : Its effects on lipid metabolism may position it as a candidate for cardiovascular disease management.
- Anti-inflammatory Therapies : The compound's ability to modulate inflammation could be beneficial in chronic inflammatory diseases.
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicological studies indicate that compounds with similar structures can exhibit hepatotoxicity at high doses. Ongoing research aims to establish safe dosage ranges and identify any adverse effects.
Q & A
Q. What are the optimal synthetic pathways for producing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step esterification of steroidal precursors with heptadecanoic acid derivatives. Key steps include:
- Catalytic esterification : Use of DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous dichloromethane or DMF under nitrogen atmosphere .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Optimization requires monitoring reaction progress via TLC or LC-MS to minimize side products like unreacted acid or hydroxylated byproducts.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural elucidation :
- Single-crystal X-ray diffraction for absolute stereochemical confirmation (e.g., resolving cyclopenta[a]phenanthrene ring conformation) .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C10/C13) and ester linkage integrity. Key signals include δ ~4.5 ppm (esterified C3-OH proton) and δ ~170 ppm (carbonyl carbon) .
- Purity assessment :
- HPLC-UV/ELSD with C18 columns and isocratic elution (e.g., 90% acetonitrile) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Environmental control : Avoid drainage disposal; collect waste in sealed containers for incineration.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesized batches be resolved?
- Methodological Answer :
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with n-hexane/isopropanol for enantiomer separation .
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to confirm absolute configuration .
- Contradiction analysis : Cross-validate NMR data with X-ray crystallography (e.g., C17 substituent orientation) to resolve discrepancies in NOE correlations .
Q. What strategies are effective for assessing the compound’s biological activity in vitro?
- Methodological Answer :
- Receptor-binding assays : Radioligand displacement studies (e.g., using ³H-labeled steroids) to evaluate affinity for nuclear receptors .
- Cytotoxicity screening : MTT assays on cell lines (e.g., HepG2 or MCF-7) with dose ranges of 1–100 µM, using DMSO as vehicle control .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Q. How should researchers address contradictory spectral data (e.g., NMR vs. HRMS) during characterization?
- Methodological Answer :
- HRMS calibration : Use internal standards (e.g., sodium formate clusters) to verify mass accuracy (±5 ppm).
- NMR solvent effects : Compare spectra in deuterated chloroform vs. DMSO to identify solvent-induced shifts .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous carbon assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
